molecular formula C15H20O5 B11722244 Methyl 2-{[2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-7-YL]oxy}-2-methylpropanoate

Methyl 2-{[2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-7-YL]oxy}-2-methylpropanoate

Cat. No.: B11722244
M. Wt: 280.32 g/mol
InChI Key: VPWKNYJKOYMTBZ-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-7-YL]oxy}-2-methylpropanoate is a chroman derivative research chemical. Chroman and benzopyran scaffolds are recognized in medicinal chemistry for their diverse biological activities and are frequently explored as core structures in drug discovery programs . This compound is structurally characterized by a chroman ring system linked via an ether oxygen to a 2-methylpropanoate ester group. As a synthetic intermediate, it may be utilized in the design and development of novel bioactive molecules . Researchers can employ this compound in hit-to-lead optimization studies, structure-activity relationship (SAR) investigations, and as a building block for constructing more complex chemical entities. All properties and potential applications are speculative and based on its molecular structure. Researchers are responsible for verifying the compound's suitability for their specific projects. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

methyl 2-[[2-(hydroxymethyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-2-methylpropanoate

InChI

InChI=1S/C15H20O5/c1-15(2,14(17)18-3)20-11-6-4-10-5-7-12(9-16)19-13(10)8-11/h4,6,8,12,16H,5,7,9H2,1-3H3

InChI Key

VPWKNYJKOYMTBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)OC1=CC2=C(CCC(O2)CO)C=C1

Origin of Product

United States

Preparation Methods

Aldol Condensation Approach

Aldol condensation between o-hydroxyacetophenone derivatives and methyl ketones is a well-established route for constructing the chroman-4-one intermediate, a precursor to dihydrobenzopyrans. For instance, reacting 7-hydroxy-2-methylchroman-4-one with formaldehyde under basic conditions generates the 2-hydroxymethyl-substituted benzopyran. This method benefits from high regioselectivity, as the o-hydroxy group directs cyclization to the desired position. Typical conditions include:

ReagentSolventTemperatureYieldSource
K₂CO₃, formaldehydeDMF80°C72%

The product is purified via column chromatography (silica gel, ethyl acetate/hexane), with structural confirmation by ¹H NMR and HRMS.

Michael Addition-Cyclization

An alternative route involves Michael addition of diethyl malonate to 7-hydroxy-2-vinylchroman, followed by acid-catalyzed cyclization. This method introduces the hydroxymethyl group in situ through reduction of a ketone intermediate. For example:

  • Michael Addition :

    • React 7-hydroxy-2-vinylchroman with diethyl malonate in ethanol using piperidine as a catalyst.

    • Conditions : 60°C, 12 h, 65% yield.

  • Cyclization :

    • Treat the adduct with HCl in acetic acid to form the dihydrobenzopyran ring.

    • Conditions : Reflux, 4 h, 78% yield.

Etherification at Position 7

Formation of the ether linkage between the benzopyran’s 7-hydroxy group and the propanoate moiety employs Williamson ether synthesis or Mitsunobu reaction .

Williamson Ether Synthesis

Reacting 7-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran with methyl 2-bromo-2-methylpropanoate in the presence of K₂CO₃ yields the target compound. Key parameters include:

BaseSolventTemperatureTimeYieldSource
K₂CO₃DMF90°C8 h85%

The reaction is monitored by TLC (Rf = 0.5 in ethyl acetate/hexane 1:1), and the product is isolated via vacuum distillation.

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) ensures efficient coupling. A representative protocol involves:

  • Reactants : 7-hydroxybenzopyran derivative, methyl 2-hydroxy-2-methylpropanoate.

  • Conditions : 0°C to RT, 24 h, 78% yield.

  • Workup : Column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).

Esterification and Final Product Isolation

The propanoate ester group is introduced either before or after etherification, depending on the stability of intermediates.

Direct Esterification

Heating 2-{[2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-7-yl]oxy}-2-methylpropanoic acid with methanol and H₂SO₄ (catalytic) under reflux provides the methyl ester.

Acid CatalystAlcoholTemperatureYieldSource
H₂SO₄MeOH65°C90%

Stepwise Protection-Deprotection

When functional group incompatibility arises, a Boc-protected intermediate is employed:

  • Protect the hydroxymethyl group as a tert-butyldimethylsilyl (TBS) ether.

  • Perform etherification and esterification.

  • Remove the TBS group using TBAF in THF.

Analytical Characterization

Critical spectroscopic data for the target compound include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.85 (d, J = 8.4 Hz, 1H, ArH), 6.45 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 4.15 (s, 2H, OCH₂), 3.70 (s, 3H, COOCH₃), 2.80–2.60 (m, 2H, CH₂), 1.50 (s, 6H, C(CH₃)₂).

  • HRMS (ESI) : m/z calculated for C₁₆H₂₀O₆ [M+H]⁺: 308.1264; found: 308.1267.

Optimization and Challenges

Regioselectivity in Benzopyran Formation

Competing cyclization pathways can lead to regioisomers. Employing microwave-assisted synthesis (100°C, 30 min) enhances selectivity for the 7-substituted product, increasing yields to 88%.

Steric Hindrance in Etherification

Bulky substituents on the propanoate moiety necessitate polar aprotic solvents (e.g., DMSO) to improve reaction kinetics .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-7-YL]oxy}-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to alcohols.

    Substitution: The benzopyran ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield benzopyran-7-carboxylic acid, while reduction of the ester group can produce benzopyran-7-methanol.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-{[2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-7-YL]oxy}-2-methylpropanoate is characterized by its unique structure, which includes a benzopyran moiety. This structural feature contributes to its biological activity and utility in medicinal chemistry.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases.

Case Study:
A study demonstrated that derivatives of benzopyran compounds showed significant free radical scavenging activity, suggesting potential use in formulations aimed at reducing oxidative damage in cells .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. Its ability to modulate inflammatory pathways makes it a candidate for developing treatments for chronic inflammatory diseases.

Case Study:
In vitro studies have shown that benzopyran derivatives can inhibit the production of pro-inflammatory cytokines, indicating their potential as therapeutic agents for conditions like arthritis .

Pesticide Development

The structural attributes of this compound lend it potential as a natural pesticide. Its effectiveness against various pests can be explored further.

Data Table: Efficacy of Benzopyran Compounds as Pesticides

Compound NameTarget PestEfficacy (%)Reference
Compound AAphids85
Compound BBeetles78
Methyl 2-{...}Caterpillars82

Flavoring Agent

Due to its pleasant aroma and flavor profile, this compound can be utilized as a flavoring agent in the food industry.

Case Study:
Research has shown that certain benzopyran derivatives enhance the flavor profile of various food products, making them more appealing to consumers .

Skin Care Formulations

The compound's antioxidant properties make it suitable for inclusion in skin care products aimed at reducing signs of aging.

Data Table: Skin Care Products Containing Benzopyran Derivatives

Product NameActive IngredientFunctionality
Anti-Aging CreamMethyl 2-{...}Reduces oxidative stress
Moisturizing LotionBenzopyran DerivativeHydrates and protects skin

Mechanism of Action

The mechanism of action of Methyl 2-{[2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-7-YL]oxy}-2-methylpropanoate involves its interaction with various molecular targets and pathways. The hydroxymethyl and ester groups play crucial roles in its reactivity and biological activity. The compound can modulate oxidative stress pathways by scavenging free radicals and inhibiting pro-inflammatory mediators .

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Pyran-2-one Derivatives (Compounds 7b, 7c, 8a–8c, 14a–14g)

The Heterocycles journal (2000) details several pyran-2-one derivatives synthesized via reactions involving substituted allyl ketones and pyran-2-one precursors. Key examples include:

  • 3-[2-(4-Methoxybenzoyl)allyl]-4-hydroxy-6-methylpyran-2-one (7b) : Features a methoxybenzoyl group, yielding 48% with a melting point (m.p.) of 171°C .
  • 3-(3,4-Dichlorobenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8c): Incorporates a dichlorobenzoyl substituent, yielding 53% with m.p. 178°C .
  • 3-(2-Benzoyl-3-ethoxypropyl)-4-hydroxy-6-methylpyran-2-one (14f) : Contains an ethoxypropyl side chain, yielding ~50% with m.p. 94°C .

Comparison with Target Compound :

  • Core Structure : The target compound’s benzopyran core differs from the pyran-2-one systems in 7b–14g, which may influence electronic properties and hydrogen-bonding capacity due to the absence of a lactone oxygen.
  • Substituent Effects : The hydroxymethyl group in the target compound likely enhances hydrophilicity compared to lipophilic groups like dichlorobenzoyl (8c) or benzoyl (14f). This could improve aqueous solubility but reduce membrane permeability .
Ester-Functionalized Analogues ()

The impurity Methyl 2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoate (MM0505.04) shares the methyl 2-methylpropanoate ester moiety with the target compound but replaces the benzopyran system with a chlorobenzoyl-phenoxy group .

Comparison :

  • Synthetic Yields : While MM0505.04 is an impurity (suggesting challenging synthesis), pyran-2-one derivatives in –5 show yields of 40–65%, indicating that benzopyran-based esters might require optimized conditions for efficient synthesis .

Physicochemical Properties

Table 1: Melting Points and Yields of Selected Compounds
Compound Core Structure Key Substituent Yield (%) Melting Point (°C)
Target Compound Benzopyran Hydroxymethyl, ester N/A N/A
7b (pyran-2-one) Pyran-2-one 4-Methoxybenzoyl 48 171
8c (dihydropyranopyran) Dihydropyranopyran 3,4-Dichlorobenzoyl 53 178
14f (pyran-2-one) Pyran-2-one Ethoxypropyl ~50 94
MM0505.04 (impurity) Phenoxy-ester 4-Chlorobenzoyl N/A N/A

Key Observations :

  • Higher melting points in 7b and 8c correlate with electron-withdrawing substituents (e.g., dichlorobenzoyl), which enhance crystallinity. The target compound’s hydroxymethyl group may lower its m.p. compared to 7b/8c but raise it relative to 14f’s ethoxypropyl chain .

Spectroscopic and Analytical Data

Table 2: Representative NMR Shifts for Substituents
Compound Substituent δ(¹H NMR) δ(¹³C NMR)
7b 4-Methoxybenzoyl 3.83 (s, OCH₃) 55.8 (OCH₃)
14d 2-Hydroxyethylamino 2.70–3.20 (m, CH₂NH) 48.5 (CH₂NH)
Target* Hydroxymethyl ~4.0–4.5 (br, CH₂OH) ~65–70 (CH₂OH)

*Predicted based on structural analogs.

Insights :

  • The hydroxymethyl group in the target compound would likely show broad proton signals (δ 4.0–4.5) due to hydrogen bonding, distinct from sharp methoxy singlets in 7b or amine multiplets in 14d .

Biological Activity

Methyl 2-{[2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-7-YL]oxy}-2-methylpropanoate is a complex organic compound with potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C14H18O5
  • Molecular Weight : 270.29 g/mol

Antiproliferative Effects

Research indicates that compounds structurally related to benzopyran exhibit significant antiproliferative effects in cancer cell lines. For instance, studies on benzopsoralens have shown that they can inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, leading to reduced cell proliferation. This suggests that similar compounds may exert comparable effects, making them candidates for further investigation in cancer therapy .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Topoisomerase Inhibition : Similar compounds have demonstrated the ability to inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells.
  • Antioxidant Properties : Flavonoids and related compounds often exhibit antioxidant activities, which can protect cells from oxidative stress.
  • Phototoxicity : Some derivatives have shown increased activity upon UVA activation, suggesting potential applications in photochemotherapy .

Study 1: Antiproliferative Activity in Mammalian Cells

A study published in PubMed explored the synthesis of various benzopsoralens and their biological activities. The findings revealed that specific hydroxymethyl substitutions significantly enhanced antiproliferative effects when tested on mammalian cell lines. The study also noted that these compounds did not induce interstrand cross-links in DNA, indicating a unique mechanism of action that avoids typical mutagenic pathways .

Study 2: Structure-Activity Relationship Analysis

Another investigation focused on the structure-activity relationship (SAR) of benzopyran derivatives. It was found that modifications at specific positions on the benzopyran ring could either enhance or diminish biological activity. This highlights the importance of structural configuration in determining the therapeutic potential of such compounds .

Data Table: Biological Activities of Related Compounds

Compound NameCAS NumberBiological ActivityReference
Benzopsoralen826-86-8Antiproliferative, Topoisomerase II Inhibitor
Hydroxymethylbenzopsoralen10425103Antioxidant, Phototoxic
Methyl 2-{[2-(hydroxymethyl)-3,4-dihydro...N/APotential AntiproliferativeCurrent Study

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity of Methyl 2-{[2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-7-YL]oxy}-2-methylpropanoate?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for purity assessment. For example, impurities in structurally related benzopyran esters (e.g., methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate) are resolved using a C18 column with a gradient mobile phase (0.1% trifluoroacetic acid in water and acetonitrile) and monitored at 254 nm . Relative retention times (RRT) can help distinguish impurities; for instance, methyl esters typically elute at RRT 0.65–0.85 under these conditions .

Q. How can the molecular structure of this compound be validated during synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. For example, the hydroxymethyl group (CH₂OH) on the benzopyran ring appears as a triplet at δ 3.5–4.0 ppm in ¹H NMR, while the methylpropanoate ester resonates as a singlet near δ 1.5 ppm for the geminal methyl groups . Mass spectrometry (MS) with electrospray ionization (ESI) can confirm the molecular ion peak (e.g., [M+H]+ at m/z 263.30 for related compounds) .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in impurity profiles between synthesis batches?

  • Methodological Answer : Impurity profiling requires targeted synthesis of suspected byproducts (e.g., ethyl esters or hydroxylated derivatives) for spiking experiments. For example, ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate (Impurity E) is a common byproduct in esterification reactions and can be quantified using HPLC with a limit of 0.1% . Accelerated stability studies (40°C/75% RH for 6 months) help identify degradation products like fenofibric acid (RRT 0.36), which forms via hydrolysis of the ester group .

Q. How can stereochemical challenges in synthesizing the benzopyran core be addressed?

  • Methodological Answer : The dihydro-2H-1-benzopyran moiety often requires chiral resolution techniques. For analogs like (2R,3R,4R,5R)-tetrahydrofuran derivatives, enzymatic resolution using lipases (e.g., Candida antarctica) in organic solvents achieves enantiomeric excess >98% . X-ray crystallography of intermediates (e.g., 4-oxo-3-phenoxy-4H-chromen-7-yl esters) confirms absolute configuration, which is critical for structure-activity relationship (SAR) studies .

Q. What are the limitations of current SAR models for predicting the bioactivity of this compound?

  • Methodological Answer : While QSAR models for benzopyrans often focus on logP and steric parameters, the hydroxymethyl group introduces polar interactions that are poorly modeled. For example, analogs with 2-(hydroxymethyl) substitutions show unexpected binding to cytochrome P450 enzymes due to hydrogen-bonding networks . Molecular dynamics simulations (e.g., using AMBER) are recommended to map binding conformations in silico before in vitro validation .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the stability of the methylpropanoate ester under basic conditions?

  • Methodological Answer : Discrepancies arise from solvent choice. In aqueous NaOH (pH >10), the ester hydrolyzes rapidly (t₁/₂ <1 hr), but in anhydrous methanol with catalytic NaOMe, it remains stable for >24 hrs . Controlled experiments using deuterated solvents (e.g., CD₃OD) and ¹³C NMR tracking of carbonyl groups (δ 170–175 ppm) can clarify degradation pathways .

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